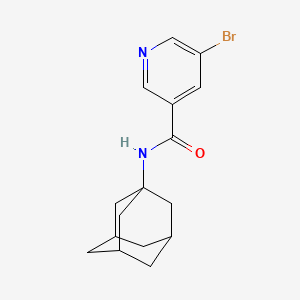

1-(5-Bromonicotinoylamino)adamantane

Descripción general

Descripción

1-(5-Bromonicotinoylamino)adamantane is a compound that combines the structural features of adamantane and bromonicotinoyl groups. Adamantane, a polycyclic cage molecule, is known for its high symmetry and unique properties, making it a valuable scaffold in medicinal chemistry . The incorporation of a bromonicotinoyl group introduces additional functionality, potentially enhancing the compound’s biological activity and chemical reactivity.

Safety and Hazards

Direcciones Futuras

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Mecanismo De Acción

Target of Action

It’s known that adamantane derivatives have a wide range of pharmacological activities . For instance, some adamantane derivatives target the Camphor 5-monooxygenase in Pseudomonas putida . Similarly, 5-Bromonicotinamide, a related compound, targets GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans .

Mode of Action

It’s known that adamantane derivatives exhibit a variety of pharmacological properties, including antiviral activity . The mechanism of action often involves the adamantane moiety acting as a membranotropic carrier, into which physiologically active functional groups are introduced .

Biochemical Pathways

It’s known that adamantane derivatives can affect a variety of biological activities, providing a perspective for investigations in the synthesis and study of the pharmacological activities in the adamantylpyridine series .

Pharmacokinetics

Adamantane derivatives are known to have moderate to long half-lives . For instance, APINAC, a synthetic cannabinoid, has a half-life of 11.3 hours when administered intravenously and 3.8 hours when administered orally .

Result of Action

It’s known that adamantane derivatives can exhibit a wide spectrum of biological activities .

Action Environment

It’s known that the structure of the cage compound with the introduced substitute can influence the biologically active properties of this molecular structure .

Métodos De Preparación

The synthesis of 1-(5-Bromonicotinoylamino)adamantane typically involves the reaction of 1-aminoadamantane with 5-bromonicotinic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

1-(5-Bromonicotinoylamino)adamantane can undergo various chemical reactions, including:

Oxidation: The bromonicotinoyl group can be oxidized to form corresponding N-oxides.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(5-Bromonicotinoylamino)adamantane has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Due to the adamantane moiety, it may exhibit antiviral, antibacterial, and anticancer properties.

Comparación Con Compuestos Similares

1-(5-Bromonicotinoylamino)adamantane can be compared with other adamantane derivatives, such as:

1-aminoadamantane: Known for its antiviral activity against influenza A.

1-methyl-1-adamantane methylamine: Used as an antiviral and antiparkinsonian agent.

1-(4-chlorobenzoylamino)adamantane: Exhibits antibacterial and antifungal properties. The uniqueness of this compound lies in the presence of the bromonicotinoyl group, which may confer additional biological activities and chemical reactivity compared to other adamantane derivatives.

Propiedades

IUPAC Name |

N-(1-adamantyl)-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c17-14-4-13(8-18-9-14)15(20)19-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8-12H,1-3,5-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVMUUVTVJDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155359 | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

126999-38-0 | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126999380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5420408.png)

![4-[(3-amino-2-cyano-1-methyl-3-oxo-1-propen-1-yl)amino]butanoic acid](/img/structure/B5420417.png)

![5-(2-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5420426.png)

![N-(4-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5420435.png)

![(5E)-3-[(2-Fluorophenyl)methyl]-5-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}imidazolidine-2,4-dione](/img/structure/B5420439.png)

![5-ALLYL-3-(ETHYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B5420445.png)

![5-{3-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5420464.png)

![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)

![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5420491.png)

![[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl] 5-bromofuran-2-carboxylate](/img/structure/B5420497.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(6-methoxy-1H-indazol-3-yl)methyl]-N-methylethanamine](/img/structure/B5420506.png)

![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1-(2-thienyl)-1,2-ethanediamine](/img/structure/B5420509.png)